BP-3,6-Quinol-dgl
Description
BP-3,6-Quinol-dgl (commonly referred to as benzophenone-3 (BP-3) in the provided evidence) is a synthetic organic ultraviolet (UV) filter with the chemical name 2-hydroxy-4-methoxybenzophenone (CAS No. 131-57-7). It is widely used in sunscreens, cosmetics, plastics, and textiles to absorb UV radiation (280–350 nm), preventing skin damage and material degradation .
Properties
CAS No. |
97287-75-7 |
|---|---|
Molecular Formula |
C32H28O14 |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6-[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxybenzo[a]pyren-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C32H28O14/c33-20-22(35)27(29(39)40)45-31(24(20)37)43-17-10-6-11-5-7-13-12-3-1-2-4-14(12)26(16-9-8-15(17)18(11)19(13)16)44-32-25(38)21(34)23(36)28(46-32)30(41)42/h1-10,20-25,27-28,31-38H,(H,39,40)(H,41,42)/t20-,21-,22-,23-,24+,25+,27-,28-,31+,32?/m0/s1 |
InChI Key |
XJZJSOOVGHURSS-MOMWAVNLSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2OC5C(C(C(C(O5)C(=O)O)O)O)O)C=CC6=C(C=CC(=C64)C=C3)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=CC6=C(C=CC(=C64)C=C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2OC5C(C(C(C(O5)C(=O)O)O)O)O)C=CC6=C(C=CC(=C64)C=C3)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Synonyms |
enzo(a)pyrene-3,6-quinol diglucuronide BP-3,6-quinol-DGL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
BP-3 is structurally and functionally distinct from other UV filters and hydroxyquinoline-based compounds. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Table 2: Environmental and Toxicological Data
Research Findings and Mechanistic Insights
Degradation Pathways: BP-3 undergoes O-dealkylation under anaerobic conditions, forming BP-1 as the primary metabolite . In rats, hepatic metabolism produces 2,4-dihydroxybenzophenone (DHB) and conjugated derivatives . Clioquinol and iodoquinol, as halogenated hydroxyquinolines, lack detailed degradation data in the evidence but are structurally resistant to hydrolysis due to iodine substituents .
Environmental Behavior: BP-3 and UV-329 exhibit trophic magnification in fish, while clioquinol and EHMC show species-specific accumulation . BP-3 sorbs strongly to microplastics (MPs), with sorption capacity proportional to dissolved concentrations (r² > 0.9) .
Toxicity Mechanisms: BP-3 disrupts oocyte maturation via ROS-mediated DNA damage and apoptosis (↓Gpx1, ↑Bax/Bcl2 ratio) .
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